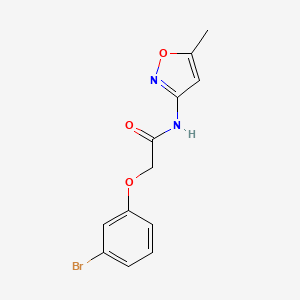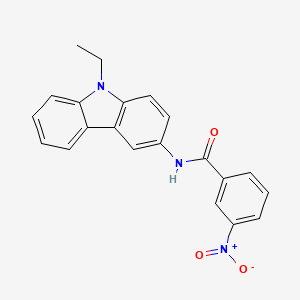
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that contribute to inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide are related to its ability to inhibit the activity of COX-2. By reducing the production of prostaglandins, this compound can help to reduce inflammation and pain in the body. It has also been found to have potential applications in the treatment of other conditions, such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of focus is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis. Another area of research is the study of the compound's potential applications in the treatment of cancer and Alzheimer's disease. Finally, further research is needed to better understand the compound's mechanism of action and potential side effects, in order to optimize its use in future drug development.
Synthesis Methods
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 3-bromophenol with potassium carbonate and methyl iodide to form 3-bromophenyl methyl ether. This compound is then reacted with hydroxylamine hydrochloride and sodium acetate to form 3-bromophenyl hydroxylamine. Finally, this compound is reacted with ethyl chloroacetate and sodium hydride to form 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Scientific Research Applications
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been studied extensively for its potential applications in the field of drug discovery. It has been found to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes it a promising candidate for the development of new drugs for conditions such as arthritis and other inflammatory diseases.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-8-5-11(15-18-8)14-12(16)7-17-10-4-2-3-9(13)6-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHUIMABXOUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile](/img/structure/B4985456.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)